Ethyl-4-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine (C₅H₅N) is a fundamental six-membered heterocyclic aromatic ring, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. openaccessjournals.com This substitution imparts unique properties, such as basicity, polarity, and specific reactivity patterns, making pyridine and its derivatives exceptionally versatile scaffolds in chemistry. openaccessjournals.comjchemrev.com Pyridine derivatives are integral to medicinal chemistry, with over 7,000 existing drug molecules containing this nucleus. rsc.org Their ability to improve pharmacokinetic properties, such as solubility and bioavailability, makes them a strategic choice in drug discovery. ajrconline.org The therapeutic applications of pyridine-based compounds are extensive, spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. jchemrev.comresearchgate.net The structural diversity and broad spectrum of biological activities position pyridine derivatives as crucial candidates in the development of new therapeutic agents. openaccessjournals.com

Overview of Alkoxypyridine Structures and Their Role in Organic Synthesis

Alkoxypyridines are a subclass of pyridine derivatives characterized by the presence of an alkoxy group (-OR) attached to the pyridine ring. A prime example is 4-methoxypyridine (B45360), where a methoxy (B1213986) group (-OCH₃) is located at the 4-position of the ring. exsyncorp.com The presence of the methoxy group, an electron-donating group, activates the pyridine ring, influencing its reactivity. exsyncorp.com Alkoxypyridines are stable and serve as crucial intermediates and building blocks in organic synthesis. innospk.combloomtechz.com They are used in the preparation of more complex molecules, including bioactive compounds and pharmaceutical agents. bloomtechz.comchemicalbook.com For instance, 4-methoxypyridine is a starting reagent for the synthesis of protein farnesyltransferase inhibitors and potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors. chemicalbook.com General synthesis routes for these compounds include the reaction of a halogenated pyridine with an alcohol or the catalytic hydrogenation of an alkoxypyridine-N-oxide. exsyncorp.comchemicalbook.com

Structural Context of Ethyl-4-methoxypyridine within Pyridine Chemistry

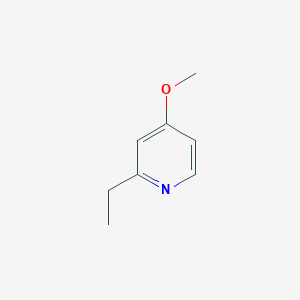

This compound is a disubstituted pyridine derivative. Its core structure is a pyridine ring featuring a methoxy group at the 4-position and an ethyl group (-CH₂CH₃) at another position on the ring (e.g., position 2 or 3). The precise chemical properties and reactivity of the molecule depend on the relative positions of the ethyl and methoxy groups. As a member of the alkoxypyridine family, its chemical behavior is influenced by the electronic effects of both the electron-donating methoxy group and the alkyl (ethyl) group. These substituents modify the electron density of the pyridine ring, affecting its reactivity in chemical reactions and its potential applications in areas such as medicinal chemistry and materials science.

Physicochemical Properties of Related Substituted Pyridines

Specific data for a single, universally defined "this compound" isomer is not consistently available across chemical databases. To provide context, the properties of closely related, well-documented substituted pyridines are presented below.

| Property | 4-Methoxypyridine | 3-Ethyl-4-methylpyridine | 5-Ethyl-2-methylpyridine |

| IUPAC Name | 4-Methoxypyridine | 3-Ethyl-4-methylpyridine | 5-Ethyl-2-methylpyridine |

| CAS Number | 620-08-6 sigmaaldrich.com | 529-21-5 chemicalbook.com | 104-90-5 wikipedia.org |

| Molecular Formula | C₆H₇NO sigmaaldrich.com | C₈H₁₁N chemicalbook.com | C₈H₁₁N wikipedia.org |

| Molecular Weight | 109.13 g/mol exsyncorp.com | 121.18 g/mol chemicalbook.com | 121.183 g/mol wikipedia.org |

| Boiling Point | 191 °C innospk.com | 195-196 °C chemicalbook.com | 178 °C wikipedia.org |

| Density | 1.075 g/mL at 25°C sigmaaldrich.com | 0.936 g/cm³ chemicalbook.com | 0.9208 g/cm³ wikipedia.org |

| Appearance | Clear colorless to pale yellow liquid chemicalbook.com | - | Colorless liquid wikipedia.org |

Synthesis and Research Findings

The synthesis of specific ethyl-methoxypyridine isomers often involves multi-step processes utilizing precursor molecules. One documented method involves the N-oxide of an ethyl-methoxypyridine. For instance, (±)-1-[4-methoxy-2-pyridyl]-ethyl acetate (B1210297) has been synthesized by reacting 2-ethyl-4-methoxy-pyridine N-oxide with acetic anhydride. prepchem.com This reaction, known as the Boekelheide reaction, is a common method for functionalizing the alpha-position of pyridine N-oxides.

Research into methoxypyridine derivatives is active, driven by their utility as versatile chemical intermediates. bloomtechz.com They are key starting materials for creating more complex molecules with potential biological activity. chemicalbook.com

Detailed Research Applications:

Intermediates in Drug Discovery : Methoxypyridine structures are integral to the synthesis of novel therapeutic agents. For example, researchers have designed and synthesized a series of methoxypyridine-derived compounds that act as gamma-secretase modulators (GSMs). nih.gov These molecules are investigated for their potential in treating Alzheimer's disease by altering the production of amyloid-beta peptides. nih.gov

Proteomic Research : In the field of proteomics, 4-methoxypyridine is used to synthesize benzoylated N-ylides, which have been identified as inhibitors of protein farnesyltransferase, an enzyme implicated in cancer pathways. exsyncorp.comchemicalbook.com

Agrochemicals : The pyridine nucleus is a component of many agrochemicals. The synthesis of novel pyridine derivatives, including those with alkoxy groups, is an ongoing area of research for developing new pesticides and herbicides. bloomtechz.com

Materials Science : Zwitterionic derivatives of 4-methoxypyridine have been synthesized and studied for their large dipole moments, making them of interest as core components in polar liquid crystals for electro-optical applications. vanderbilt.edu

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-ethyl-4-methoxypyridine |

InChI |

InChI=1S/C8H11NO/c1-3-7-6-8(10-2)4-5-9-7/h4-6H,3H2,1-2H3 |

InChI Key |

IEAHRIRQHNEUKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)OC |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for Pyridine Derivatives in Academic Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within molecules. For pyridine (B92270) and its derivatives, the absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The pyridine ring, being an aromatic heterocycle, exhibits characteristic electronic transitions.

The UV spectrum of pyridine itself displays absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. In contrast, the n → π* transitions, resulting from the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, are generally of lower intensity libretexts.orgresearchgate.net.

The presence of substituents on the pyridine ring, such as an ethyl group and a methoxy (B1213986) group in the case of Ethyl-4-methoxypyridine, can significantly influence the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λmax). A methoxy group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. An ethyl group, also electron-donating, can contribute to this effect. These shifts provide valuable information about the electronic structure of the molecule researchgate.netchemrxiv.org.

While specific experimental UV-Vis data for this compound is not available, the following table provides illustrative data for pyridine to demonstrate the typical absorption regions for the electronic transitions in the parent heterocycle.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) |

| Pyridine | n → π | ~270-380 | Low |

| Pyridine | π → π | ~240-270 | High |

Note: The values presented are approximate and can vary based on the solvent and specific substituents on the pyridine ring.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For pyridine derivatives, single-crystal X-ray diffraction can reveal how substituents influence the molecular geometry and the packing of molecules in the solid state. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the crystal packing through the formation of intermolecular hydrogen bonds acs.org. The solid-state structure is crucial for understanding the physical properties of the material and for designing new materials with specific properties.

Although a crystal structure for this compound has not been reported in the literature reviewed, the crystallographic data for pyridine itself provides a reference for the fundamental structure of the heterocyclic ring. The following table presents the crystallographic parameters for solid pyridine.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Pyridine | Orthorhombic | Pna2₁ | 17.52 | 8.97 | 11.35 |

Data obtained at 153 K. Source: wikipedia.org

The crystal structures of various substituted pyridines have been extensively studied, revealing a wide range of packing motifs and intermolecular interactions that are dependent on the nature and position of the substituents nih.govresearchgate.neteurjchem.com. This body of work underscores the power of X-ray crystallography in providing detailed structural insights into this important class of compounds.

Q & A

Q. What are the common synthetic routes for Ethyl-4-methoxypyridine, and what methodological considerations ensure high yields?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, substituting a halogen atom at the 4-position of pyridine with methoxide under anhydrous conditions (e.g., NaOMe in DMF at 60–80°C) is a standard approach . Alkylation of 4-hydroxypyridine derivatives using ethylating agents (e.g., ethyl bromide with K₂CO₃ as a base) is another route. Key considerations include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst use : Phase-transfer catalysts improve alkylation efficiency.

- Purification : Column chromatography or recrystallization ensures purity .

| Reagent/Condition | Role | Example |

|---|---|---|

| NaOMe, DMF | Nucleophilic substitution | Methoxy group introduction |

| Ethyl bromide, K₂CO₃ | Alkylation | Ethyl group addition |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic environments. For example, the methoxy proton signal appears as a singlet near δ 3.8–4.0 ppm .

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy) .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. SHELX software is widely used for refinement, particularly for small-molecule structures .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for specific applications?

Density Functional Theory (DFT) calculations predict electronic properties, reactivity, and binding affinities. For instance:

Q. How do researchers resolve contradictions in reported reaction yields or selectivity for this compound derivatives?

Contradictions often arise from subtle experimental variables. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- In-situ monitoring : Techniques like HPLC or ReactIR track intermediate formation.

- Cross-validation : Reproduce results using alternative methods (e.g., microwave-assisted vs. conventional heating) .

Q. What strategies enhance the stability and utility of this compound in metal complexation studies?

- Ligand design : Introducing electron-donating groups (e.g., ethyl) improves metal coordination. Copper(II) complexes with ethylpyridine derivatives show distinct spectral and magnetic properties .

- pH control : Maintain neutral to mildly acidic conditions to prevent ligand protonation.

- Spectroscopic validation : EPR and UV-Vis confirm metal-ligand charge-transfer transitions .

| Metal Ion | Application | Key Finding |

|---|---|---|

| Cu(II) | Catalysis | Enhanced redox activity |

| Fe(III) | Biomimetics | Mimic metalloenzyme active sites |

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

- Reagent purity : Trace impurities (e.g., moisture in DMF) can derail reactions. Use molecular sieves or strict anhydrous protocols .

- Heat management : Exothermic reactions require controlled heating/cooling systems.

- Batch vs. flow chemistry : Continuous flow systems improve consistency for large-scale production .

Safety and Handling in Advanced Research

Q. What precautions are essential when handling this compound in high-temperature reactions?

- Ventilation : Use fume hoods to avoid inhaling vapors.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water rinses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

- Assay standardization : Validate protocols using positive/negative controls.

- Metabolic stability testing : Rule out degradation products interfering with results.

- Structural analogs : Compare activity across derivatives to isolate functional group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.